6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline
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Overview
Description
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a 4-methylbenzenesulfonyl group at the 3rd position, and a morpholin-4-yl group at the 4th position on the quinoline ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The 4-methylbenzenesulfonyl group is introduced at the 3rd position through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Morpholinylation: The morpholin-4-yl group is introduced at the 4th position via a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Lacks the sulfonyl and morpholinyl groups, resulting in different chemical and biological properties.
3-(4-Methylbenzenesulfonyl)quinoline: Lacks the fluorine and morpholinyl groups.
4-(Morpholin-4-yl)quinoline: Lacks the fluorine and sulfonyl groups.
Uniqueness
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability, while the sulfonyl and morpholinyl groups contribute to its solubility and target specificity.
Properties
IUPAC Name |
4-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-14-2-5-16(6-3-14)27(24,25)19-13-22-18-7-4-15(21)12-17(18)20(19)23-8-10-26-11-9-23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPZXLLHYBCICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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